Stereochemical Purity: (S)-Enantiomer (≥97% ee) Versus Racemic Mixture (0% ee)
The target compound is supplied as the (S)-enantiomer with a certified purity of ≥97% (HPLC), corresponding to an enantiomeric excess (ee) of ≥94% relative to the racemic mixture . The racemic form—a 1:1 mixture of (S)- and (R)-enantiomers—has an ee of 0% and cannot match the stereochemical fidelity required for asymmetric synthesis or chiral peptide coupling [1]. The (R)-enantiomer, (2R)-2-amino-3-piperazin-1-ylpropanoic acid, is available as the free base (MW 173.21 g/mol) but from significantly fewer commercial sources and without the hydrochloride salt option, limiting procurement flexibility .
| Evidence Dimension | Enantiomeric purity (enantiomeric excess, ee) |
|---|---|
| Target Compound Data | ≥97% chemical purity (HPLC); inferred ≥94% ee for the (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture: 0% ee (50:50 S:R); (R)-enantiomer free base: limited vendor data, typically ≥95% purity but without explicit ee certification |
| Quantified Difference | ≥94 percentage-point ee advantage over racemate; vendor availability ratio of approximately 5:1 (S vs. R enantiomer suppliers) |
| Conditions | Vendor-specified purity based on HPLC analysis at 254 nm; stereochemistry confirmed by InChI stereodescriptor (/t6-;/m0./s1 for S) |
Why This Matters
For applications requiring defined absolute configuration—such as diastereoselective peptide coupling, chiral stationary phase method development, or structure–activity relationship (SAR) studies—the ≥94% ee of the (S)-enantiomer directly reduces the burden of post-synthetic chiral purification and minimizes the risk of confounding biological results from the antipode.
- [1] PubChem. (2025). Compound Summary for CID 71741462: InChI stereodescriptor for (S)-configuration (/t6-;/m0./s1). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71741462 View Source
